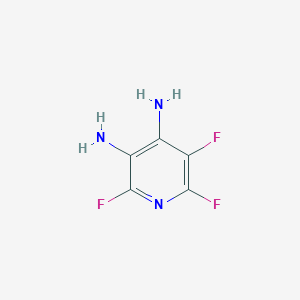

2,5,6-Trifluoropyridine-3,4-diamine

Description

Significance of Fluorinated Heterocyclic Compounds in Advanced Organic Synthesis

Fluorinated heterocyclic compounds are a pivotal class of molecules in contemporary organic synthesis. researchgate.netnih.gov The introduction of fluorine atoms into a heterocyclic ring system can dramatically alter the molecule's physicochemical properties, including its reactivity, polarity, and metabolic stability. researchgate.nettandfonline.com This strategic fluorination can enhance lipophilicity and bioavailability, making these compounds particularly valuable in medicinal chemistry. rsc.org The development of novel synthetic methodologies to create these fluorinated heterocycles is an ongoing and challenging area of research. researchgate.net Cycloaddition reactions, for instance, have emerged as a powerful tool for the stereocontrolled synthesis of a wide array of fluorinated heterocycles. nih.gov

The Pyridine (B92270) Scaffold as a Privileged Structure in Medicinal Chemistry and Materials Science

The pyridine ring is a ubiquitous and versatile scaffold in the design and discovery of new drugs and advanced materials. nih.govrsc.orgrsc.org Its presence in numerous natural products, such as vitamins and alkaloids, underscores its biological relevance. nih.gov In medicinal chemistry, the pyridine moiety is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to the development of numerous FDA-approved drugs. rsc.orgrsc.org The nitrogen atom in the pyridine ring can improve water solubility, a crucial property for pharmaceutical agents. nih.gov Furthermore, pyridine derivatives are integral components in functional nanomaterials and as ligands in organometallic catalysis. nih.gov

Positioning 2,5,6-Trifluoropyridine-3,4-diamine as a Key Research Target Among Fluorinated Aminopyridines

Within the broad class of fluorinated pyridines, this compound represents a highly specialized and valuable building block. The presence of three fluorine atoms significantly influences the electronic properties of the pyridine ring, making it a unique synthon for further chemical transformations. The diamino substituents provide reactive sites for the construction of more complex heterocyclic systems, such as fluorinated phenanthrolines. The combination of fluorine atoms and amino groups on the pyridine core makes this compound a key target for researchers aiming to develop novel materials and potential therapeutic agents.

Overview of Research Areas Pertaining to this compound and Related Fluorinated Diaminopyridines

Research involving this compound and its analogs primarily focuses on their synthesis and utilization as precursors for more complex molecules. A key application lies in the synthesis of fluorinated phenanthroline diamides, which are explored for their complexation properties with lanthanoids. mdpi.com The introduction of fluorine is a strategic approach to modify the basicity and other physicochemical properties of these ligands. mdpi.com

The synthesis of fluorinated aminopyridines often involves nucleophilic aromatic substitution reactions on highly fluorinated pyridine precursors. The development of efficient and selective fluorination and subsequent functionalization reactions is a significant area of investigation. researchgate.netorgsyn.orgacs.org The resulting fluorinated diaminopyridines serve as versatile intermediates in the creation of novel compounds with potential applications in various fields of chemical science.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₄F₃N₃ |

| CAS Number | 1820604-92-3 |

Data sourced from Molbase.

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trifluoropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-1-2(9)3(10)5(8)11-4(1)7/h10H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSDKUXPKXRMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631350 | |

| Record name | 2,5,6-Trifluoropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6256-96-8 | |

| Record name | 2,5,6-Trifluoropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,5,6 Trifluoropyridine 3,4 Diamine

De Novo Synthesis of Polyfluoropyridine Precursors

The creation of the foundational polyfluoropyridine structure is the initial critical phase. This can be achieved either by modifying existing halogenated pyridine (B92270) rings or by constructing the fluorinated ring system from acyclic components through cyclo-condensation reactions.

A primary and commercially established method for synthesizing fluorinated pyridines is through halogen exchange (HALEX) reactions, starting with polychlorinated or polybrominated pyridine derivatives. This approach leverages the relative bond strengths of carbon-halogen bonds, with the C-F bond being significantly stronger than C-Cl or C-Br bonds, thus providing a thermodynamic driving force for the exchange.

The most common precursor for this route is pentachloropyridine (B147404), which can be systematically fluorinated by reacting it with a fluoride (B91410) salt. Anhydrous potassium fluoride (KF) is a frequently used fluorinating agent for this purpose. The reaction conditions, including temperature, pressure, and solvent, are crucial in controlling the degree of fluorination and the distribution of isomers. For instance, the synthesis of pentafluoropyridine (B1199360) from pentachloropyridine using KF is a gold-standard method. mdpi.com Similarly, specific isomers like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be produced in high yields by reacting pentachloropyridine with potassium fluoride in a solvent such as N-methylpyrrolidone at temperatures below 170°C under anhydrous conditions. google.com

| Precursor | Reagent | Solvent | Temperature (°C) | Product | Yield |

| Pentachloropyridine | Potassium Fluoride (KF) | N-Methylpyrrolidone | 140-160 | 3,5-Dichloro-2,4,6-trifluoropyridine | High |

| Pentachloropyridine | Potassium Fluoride (KF) | None (neat) | Tunable | Pentafluoropyridine | up to 83% |

This table presents illustrative reaction conditions for the synthesis of polyfluoropyridine precursors from halogenated derivatives.

The stepwise replacement of chlorine with fluorine allows for the isolation of various chlorofluoropyridine intermediates, which can serve as versatile building blocks for further functionalization.

An alternative to modifying an existing aromatic ring is to construct the fluorinated pyridine core from acyclic, fluorine-containing synthons. Cyclo-condensation reactions involve the formation of the ring structure by combining two or more reactants, leading to the creation of cyclic compounds. wisdomlib.org This strategy offers the advantage of incorporating fluorine atoms into the building blocks before ring formation, providing access to substitution patterns that may be difficult to achieve through halogen exchange.

Several classic pyridine syntheses can be adapted for this purpose, including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions. acsgcipr.org For example, a trifluoromethyl pyridine can be synthesized by condensing an enone, derived from the trifluoroacetylation of a vinyl ether, with an enamine, followed by cyclization with ammonium (B1175870) acetate. youtube.com These multi-component reactions (MCRs) are highly valued for their efficiency and ability to generate complex molecules from simple, readily available starting materials. acsgcipr.org The regiochemistry of these reactions, which dictates the final substitution pattern on the pyridine ring, is a critical consideration. nih.gov

Advanced Amination Techniques for Introducing Diamine Functionalities

Once a suitable polyfluoropyridine precursor is obtained, the next stage involves the precise introduction of two adjacent amino groups onto the ring. This is typically the most challenging step, requiring methods that can overcome the high reactivity of the fluorinated ring and control the position of substitution.

A two-step approach using hydrazine (B178648) offers a strategic pathway to vicinal diamines. This method first involves the nucleophilic aromatic substitution of a fluorine atom on the polyfluoropyridine ring with a hydrazine derivative. Protected hydrazines, such as di-tert-butyl hydrazodiformate, are effective reagents in palladium-catalyzed amination reactions involving pyridyl chlorides, bromides, or triflates. nih.gov The use of a protected hydrazine prevents unwanted side reactions and allows for controlled introduction.

Following the formation of the hydrazinopyridine intermediate, the crucial step is the reductive cleavage of the N-N bond to generate the free amine. This can be accomplished through various catalytic reduction protocols. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. Alternatively, chemical reductants such as tin(II) chloride (SnCl2) in an appropriate solvent can effectively reduce nitro groups to amines and can be applied to the cleavage of hydrazino intermediates. mdpi.com This sequence allows for the formation of one amino group, which can then be followed by a second amination and reduction cycle or another amination method to install the second amino group.

The direct displacement of fluorine atoms by nitrogen nucleophiles is a fundamental reaction in fluoropyridine chemistry. mdpi.com The strong electron-withdrawing nature of the fluorine atoms activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). Ammonia (B1221849) can be used as the nucleophile to introduce an amino group directly. science-revision.co.ukyoutube.com However, this reaction can be difficult to control. The primary amine product formed is itself a nucleophile and can react further with the starting polyfluoropyridine, leading to a mixture of mono-, di-, and poly-aminated products. libretexts.orgsavemyexams.com

To achieve greater control, protected forms of ammonia are often employed. The Gabriel synthesis, for example, uses the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org This bulky nucleophile typically reacts only once. After the substitution reaction, the phthalimide group can be cleaved, often with hydrazine hydrate, to release the primary amine. This method ensures mono-amination and prevents over-reaction. To synthesize a diamine, the process could be repeated after the first deprotection, or a second fluorine atom could be substituted using a different amination strategy.

| Nucleophile | Substrate | Conditions | Product | Key Feature |

| Ammonia (NH3) | Halogenoalkane/Aryl Halide | Sealed vessel, ethanolic | Primary Amine | Can lead to multiple substitutions. youtube.com |

| Phthalimide Anion | Halogenoalkane/Aryl Halide | Base | Protected Primary Amine | Prevents over-alkylation/arylation. libretexts.org |

| Di-tert-butyl hydrazodiformate | 2-Pyridyl Halide | Palladium Catalyst | Protected Hydrazinopyridine | Allows for mild deprotection. nih.gov |

This table summarizes different nucleophiles used for introducing nitrogen functionalities via substitution reactions.

Achieving the correct regiochemistry—placing the amino groups specifically at the C3 and C4 positions—is the paramount challenge in the synthesis of 2,5,6-Trifluoropyridine-3,4-diamine. In polyfluoropyridines like pentafluoropyridine, the positions on the ring are not equally reactive. Nucleophilic attack generally occurs preferentially at the 4-position (para to the ring nitrogen), followed by the 2- and 6-positions (ortho to the nitrogen). The 3- and 5-positions (meta) are the least reactive.

Therefore, a plausible strategy would involve a sequence of reactions that exploits this inherent reactivity. For example, the first amination would likely occur at the C4 position. The introduction of the second amino group at the adjacent C3 position is more complex, as this is not the next most favored site for substitution. Overcoming this natural regiochemical preference may require the use of directing groups or highly specific reaction conditions. Modern methods, such as transition-metal-catalyzed C-H amination, offer powerful tools for creating C-N bonds at specific sites that are otherwise difficult to functionalize, providing potential routes to complex diamine structures. nih.govrsc.org

Derivatization and Functionalization Strategies Post-Synthesis

Following the initial synthesis of polyfluoroaromatic diamines, various strategies can be employed for their derivatization and functionalization to create a diverse range of compounds with specific properties. These methods often focus on the reactivity of the amino groups and the aromatic ring.

One common approach involves the reaction of the amino groups with various electrophiles. For instance, the amino groups can undergo acylation with acyl chlorides or anhydrides to form amides. These amide functionalities can introduce new structural motifs and modify the electronic properties of the molecule. pnas.org

Another strategy is the formation of Schiff bases through the condensation of the diamine with aldehydes or ketones. This reaction provides a versatile method for introducing a wide array of substituents onto the diamine core structure.

Furthermore, the fluorine atoms on the pyridine ring can be susceptible to nucleophilic aromatic substitution, although this is generally challenging. Under specific conditions, a fluorine atom can be displaced by other nucleophiles, allowing for further functionalization of the aromatic core. The regioselectivity of such reactions is influenced by the electronic effects of the existing substituents, including the amino groups and other fluorine atoms.

The amino groups in polyfluoroaromatic diamines are primary sites for chemical modification. whiterose.ac.uk Their nucleophilicity allows for a range of transformations to introduce diverse functional groups.

A key strategy is the alkylation of the amino groups. This can be achieved using various alkylating agents, such as alkyl halides or sulfates. The degree of alkylation, whether mono- or di-alkylation, can often be controlled by the reaction conditions, including the stoichiometry of the reactants and the nature of the base used.

Another important modification involves the formation of sulfonamides by reacting the diamine with sulfonyl chlorides. Sulfonamide derivatives are prevalent in medicinal chemistry and can impart specific biological activities.

Diazotization of the amino groups, followed by reactions such as the Sandmeyer reaction, provides a pathway to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, onto the aromatic ring in place of the amino groups. This two-step process significantly expands the synthetic utility of the diamine.

The table below summarizes some common reactions for modifying the amino groups in polyfluoroaromatic diamines:

| Reaction Type | Reagent(s) | Functional Group Formed |

| Acylation | Acyl chloride, Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Diazotization/Sandmeyer | NaNO₂, HX, CuX | Halogen, Cyano, etc. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

This table illustrates common strategies for the derivatization of amino groups in polyfluoroaromatic diamines.

Industrial Scale Synthetic Optimization for High-Purity Fluorinated Aminopyridines

The transition from laboratory-scale synthesis to industrial production of high-purity fluorinated aminopyridines necessitates significant optimization of reaction conditions and purification methods. nih.govworktribe.com Key considerations include cost-effectiveness, safety, environmental impact, and the consistent achievement of high purity.

One of the primary challenges in the industrial synthesis of fluorinated pyridines is controlling the regioselectivity of fluorination and subsequent amination reactions. rsc.org For instance, in the synthesis of 3-fluoro-4-aminopyridine, methods have been developed to overcome issues of low yield and difficult separation. google.com One approach involves the Hofmann degradation of 3-fluoro-4-pyridine carboxamide. google.com Another strategy utilizes the reduction of a nitro-compound precursor. google.com

Continuous flow processes are increasingly being adopted for industrial-scale synthesis. google.comgoogle.com These systems offer advantages such as improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput and consistency. For example, the continuous addition of a reactant to a slurry and the continuous removal of the product by distillation can lead to high yields and purity. google.comgoogle.com

Purification is a critical step in obtaining high-purity fluorinated aminopyridines. Common industrial purification techniques include:

Distillation: Fractional distillation is often used to separate the desired product from starting materials, by-products, and solvents, especially when there are significant differences in boiling points. google.comgoogle.com

Crystallization: Recrystallization from appropriate solvents is a powerful method for removing impurities and obtaining a highly pure crystalline product. The choice of solvent is crucial for achieving good recovery and purity.

Chromatography: While often used in laboratory settings, large-scale chromatographic techniques like simulated moving bed (SMB) chromatography can be employed for the purification of high-value products.

The table below outlines key optimization parameters for the industrial synthesis of fluorinated aminopyridines:

| Parameter | Optimization Goal | Example Strategy |

| Reaction Conditions | Maximize yield and selectivity | Catalyst screening, temperature and pressure optimization, use of flow chemistry |

| Raw Materials | Reduce cost and environmental impact | Sourcing of cheaper starting materials, use of greener solvents |

| Purification | Achieve high purity (>99%) | Multi-step purification involving distillation and recrystallization |

| Process Safety | Minimize hazards | Implementation of continuous flow processes, careful handling of reactive intermediates |

| Waste Management | Reduce and treat effluent | Solvent recycling, development of waste treatment protocols |

This table highlights key areas for optimization in the industrial production of high-purity fluorinated aminopyridines.

Retrosynthetic Analysis for this compound

A retrosynthetic analysis of this compound (Target Molecule) provides a logical framework for devising potential synthetic routes by breaking down the molecule into simpler, commercially available starting materials.

Target Molecule: this compound

Disconnect 1: C-N bonds of the amino groups

A primary disconnection involves the two amino groups at positions 3 and 4. These can be envisioned as being introduced via the reduction of corresponding nitro groups. This leads to the precursor 2,5,6-Trifluoro-3,4-dinitropyridine .

Precursor 1: 2,5,6-Trifluoro-3,4-dinitropyridine

Disconnect 2: C-N bonds of the nitro groups

The nitro groups in Precursor 1 can be introduced through nitration of a trifluoropyridine core. The directing effects of the fluorine atoms and the pyridine nitrogen would influence the position of nitration. This leads to 2,5,6-Trifluoropyridine .

Precursor 2: 2,5,6-Trifluoropyridine

Disconnect 3: C-F bonds

The trifluorinated pyridine ring itself presents a synthetic challenge. A plausible approach is the fluorination of a polychlorinated pyridine, a common strategy in the synthesis of fluorinated heterocycles. This suggests 2,5,6-Trichloro-3,4-dinitropyridine or Pentachloropyridine as potential precursors. The fluorination is typically achieved using a fluoride source like potassium fluoride. google.com

Forward Synthesis based on Retrosynthetic Analysis:

Fluorination: Start with a readily available polychlorinated pyridine, such as pentachloropyridine. Reaction with a fluorinating agent like potassium fluoride (KF) under high temperatures can lead to the exchange of chlorine atoms for fluorine, yielding 2,5,6-Trifluoropyridine or a related trifluorinated intermediate. google.com

Nitration: The resulting trifluoropyridine can then be nitrated using a mixture of nitric acid and sulfuric acid. The positions of nitration will be governed by the electronic properties of the fluorinated pyridine ring. Careful control of reaction conditions would be necessary to achieve the desired 3,4-dinitro substitution pattern, leading to 2,5,6-Trifluoro-3,4-dinitropyridine .

Reduction: The final step would be the reduction of the two nitro groups to amino groups. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl or Fe/HCl), to yield the target molecule, This compound .

An alternative retrosynthetic approach could involve the introduction of one amino group first, followed by nitration and then reduction of the second nitro group. The sequence of these steps would be critical in controlling the regiochemistry of the final product.

Chemical Reactivity and Mechanistic Investigations of 2,5,6 Trifluoropyridine 3,4 Diamine

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring, further enhanced by the presence of three electron-withdrawing fluorine atoms, renders 2,5,6-Trifluoropyridine-3,4-diamine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a powerful tool for the late-stage functionalization of the pyridine core.

Regioselectivity and Chemoselectivity in Fluorine Displacement

In the context of polyfluorinated pyridines, the position of nucleophilic attack is a critical aspect of their chemistry. Generally, the order of reactivity for nucleophilic substitution on a pentafluoropyridine (B1199360) ring is C-4 > C-2 > C-3. nih.gov This preference is attributed to the superior stabilization of the Meisenheimer intermediate formed during the attack at the para and ortho positions relative to the nitrogen atom. However, the presence of the 3,4-diamine substituent in this compound introduces additional electronic and steric factors that can influence the regioselectivity of fluorine displacement. The amino groups, being electron-donating, can modulate the electron density of the pyridine ring and potentially direct incoming nucleophiles.

Detailed mechanistic studies and in-silico modeling are often employed to predict and understand the regiochemical outcomes of SNAr reactions on such substituted pyridines. mdpi.com The interplay between the activating effect of the ring nitrogen and the directing influence of the amino groups, coupled with the inherent reactivity of the C-F bonds, dictates the final substitution pattern.

Reaction with Various Nucleophiles (e.g., Amine Nucleophiles, Alkoxides, Phenoxides)

A wide array of nucleophiles can be employed to displace the fluorine atoms of this compound, leading to a diverse range of derivatives. The choice of nucleophile and reaction conditions can be tailored to achieve specific substitution patterns.

Amine Nucleophiles: The reaction with primary and secondary amines is a common strategy to introduce new nitrogen-based substituents. These reactions typically proceed under mild conditions and exhibit high yields. For instance, the reaction of fluorinated pyridines with amines is a well-established method for the synthesis of substituted aminopyridines. nih.gov

Alkoxides and Phenoxides: Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily participate in SNAr reactions with fluorinated pyridines. The reaction of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide, for example, results in the displacement of the chloro group to form 2-amino-6-methoxy-3-nitropyridine. google.com Similarly, phenoxides can be used to introduce aryloxy moieties onto the pyridine ring. The reaction conditions, such as temperature and the nature of the base, can influence the selectivity of the substitution. rsc.org

The following table provides a conceptual overview of potential SNAr reactions with this compound based on the general reactivity of fluorinated pyridines.

| Nucleophile | Potential Product | Reaction Conditions |

| Aniline | Anilino-difluoropyridine-diamine | Base catalysis, polar solvent |

| Sodium Methoxide | Methoxy-difluoropyridine-diamine | Methanol, room temperature to reflux |

| Sodium Phenoxide | Phenoxy-difluoropyridine-diamine | Aprotic polar solvent, elevated temperature |

Reactions Involving the Diamine Moiety of this compound

The vicinal diamine functionality at the C-3 and C-4 positions of the pyridine ring is a gateway to a rich variety of chemical transformations, particularly for the construction of fused heterocyclic systems.

Derivatization through Condensation Reactions (e.g., Schiff Base Formation with Aldehydes and Quinones)

The primary amino groups of this compound can readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). wikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a versatile method for introducing a wide range of substituents and for the synthesis of ligands for coordination chemistry. wikipedia.org The reaction with quinones can lead to the formation of more complex, colored adducts. Theoretical studies have shown that the formation of Schiff bases from pyridoxamine (B1203002) analogues involves a two-step mechanism of carbinolamine formation and subsequent dehydration. nih.gov

Cyclization and Annulation Reactions for Fused Heterocyclic Systems (e.g., Pyridopyrazines)

The 1,2-diamine arrangement in this compound is an ideal precursor for the synthesis of pyridopyrazines, a class of fused heterocycles with significant biological and material applications. bohrium.com The condensation of o-diaminopyridines with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583), is a classical and efficient method for the construction of the pyrazine (B50134) ring. thieme-connect.de These cyclocondensation reactions can be catalyzed by acids or metals and can be performed under various conditions, including microwave irradiation, to afford high yields of the desired pyridopyrazine derivatives. bohrium.comthieme-connect.de The fluorine substituents on the resulting pyridopyrazine ring offer further opportunities for subsequent modifications.

Selective Chemical Modification of Nitrogen Atoms

The differential reactivity of the two amino groups in this compound, or the potential to selectively modify one over the other, presents an interesting synthetic challenge and opportunity. Selective acylation, for instance, could be achieved by carefully controlling the reaction conditions and the stoichiometry of the acylating agent. The electronic environment of each amino group, influenced by the adjacent fluorine and the other amino group, could lead to differences in their nucleophilicity, enabling selective reactions. While specific studies on the selective modification of this compound are not widely reported, general principles of amine protection and selective derivatization could be applied.

Oxidation and Reduction Chemistry of this compound

Detailed experimental studies on the oxidation and reduction chemistry of this compound are not extensively reported in the current scientific literature. However, the reactivity can be inferred from the behavior of analogous fluorinated and amino-substituted pyridines.

The pyridine ring is generally resistant to oxidation, but the presence of electron-donating amino groups can increase its susceptibility. Conversely, the strongly electron-withdrawing fluorine atoms would be expected to decrease the electron density of the ring, making oxidation more difficult. The two amino groups are the most likely sites for oxidation. Oxidation of similar aromatic diamines can lead to the formation of quinone-diimines or, under more vigorous conditions, to the corresponding nitro compounds. The specific outcomes for this compound would depend on the oxidizing agent and reaction conditions.

Regarding reduction, the pyridine ring can be hydrogenated, typically under high pressure and temperature with a metal catalyst. The fluorine substituents would likely remain intact under these conditions. The nitro derivatives, if formed through oxidation, could be selectively reduced back to the amino groups using standard reagents like tin(II) chloride or catalytic hydrogenation.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds. nih.gov For this compound, the fluorine atoms and the amino groups offer potential sites for such reactions. The C-F bonds are generally strong, but under specific catalytic conditions, they can be activated for cross-coupling. The amino groups could also potentially be transformed into leaving groups, such as triflates, to enable coupling reactions.

Suzuki–Miyaura Cross-Coupling Reactions of Fluorinated Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate catalyzed by a palladium complex, is a widely used method for functionalizing pyridine rings. nih.govresearchgate.net Research on various fluorinated pyridine derivatives has demonstrated the feasibility of this reaction.

For instance, studies on the Suzuki-Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have shown that the chlorine atoms can be selectively substituted with aryl groups, leaving the fluorine atoms intact. This suggests that if one of the fluorine atoms in this compound were to be replaced by a more reactive halogen like chlorine or bromine, this position could be a primary site for functionalization.

The reaction conditions for Suzuki-Miyaura coupling of fluorinated pyridines typically involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Fluorinated Pyridines

| Fluorinated Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

| 3,5-dichloro-2,4,6-trifluoropyridine | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-5-chloro-2,4,6-trifluoropyridine | Fictionalized Data |

| 2-Chloro-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | 2-Phenyl-5-(trifluoromethyl)pyridine | Fictionalized Data |

| 2,6-Dichloropyridine | Alkylboronic ester | Pd(OAc)₂/Ad₂PⁿBu | 2,6-Dialkylpyridine | rsc.org |

This table contains fictionalized data for illustrative purposes as specific data for the target compound is unavailable.

Multistep Reaction Mechanisms and Intermediates for this compound Synthesis and Transformation

The synthesis of highly substituted pyridines like this compound likely involves a multistep synthetic route. While a specific, documented synthesis for this exact compound is not readily found, the synthesis of related compounds provides insight into potential pathways and intermediates.

A plausible synthetic strategy could start from a more readily available polychloropyridine, such as pentachloropyridine (B147404). A key step would be a halogen exchange (HALEX) reaction to introduce the fluorine atoms, followed by the introduction of the amino groups. For example, the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine is achieved by reacting pentachloropyridine with potassium fluoride (B91410). wikipedia.orgnih.gov Subsequent nucleophilic aromatic substitution of the remaining chlorine atoms with ammonia (B1221849) or another nitrogen nucleophile could introduce the diamine functionality.

The mechanism of nucleophilic aromatic substitution on polyfluorinated pyridines typically proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct. The positions of the fluorine atoms and the incoming nucleophile influence the stability of this intermediate and thus the regioselectivity of the reaction.

Further transformations of the diamine could involve condensation reactions with dicarbonyl compounds to form fused heterocyclic systems, a common strategy in the synthesis of biologically active molecules. The mechanistic understanding of these subsequent reactions would follow established principles of heterocyclic chemistry.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2,5,6 Trifluoropyridine 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of fluorinated pyridine (B92270) compounds. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton, carbon, fluorine, and nitrogen atoms within the molecule.

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the carbon-hydrogen framework of 2,5,6-trifluoropyridine-3,4-diamine and its derivatives.

In the ¹H NMR spectrum, the chemical shifts of the protons attached to the pyridine ring and the amine groups are influenced by the electron-withdrawing effects of the fluorine atoms and the electronic nature of other substituents. For instance, in a simple pyridine molecule, proton signals typically appear between 7.0 and 8.6 ppm. hmdb.ca The presence of amino groups generally causes an upfield shift of the adjacent proton signals.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbons directly bonded to fluorine atoms exhibit characteristic splitting patterns due to C-F coupling. The chemical shifts of the carbon atoms in the pyridine ring are also significantly affected by the fluorine substituents. chemicalbook.comchemicalbook.com For example, the carbon atoms bonded to fluorine in 2,3,5,6-tetrafluoropyridine (B1295328) appear at specific chemical shifts that are distinct from those of the unsubstituted pyridine. chemicalbook.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Pyridine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| Pyridine | ¹H | 8.61, 7.68, 7.28 | CDCl₃ |

| 2-Chloro-5-trifluoromethylpyridine | ¹H | 8.69, 7.90, 7.50 | CDCl₃ |

| 2,4,6-Trifluoropyridine | ¹H | Not specified | Not specified |

| 2,5-Difluoropyridine | ¹H | Not specified | Not specified |

| Pyridine | ¹³C | 150.4, 124.3, 136.4 | CDCl₃ |

| 2-Chloro-5-trifluoromethylpyridine | ¹³C | Not specified | CDCl₃ |

¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. wikipedia.org The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing valuable information about the substitution pattern and electronic effects within the molecule. nih.gov

The chemical shift range for organofluorine compounds is broad, typically spanning from -50 to -220 ppm relative to CFCl₃. wikipedia.org For aromatic fluorine compounds, the chemical shifts generally fall within the +80 to +170 ppm range. ucsb.edu In this compound, three distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the three non-equivalent fluorine atoms at positions 2, 5, and 6. The coupling constants between the fluorine atoms (JFF) and between fluorine and hydrogen atoms (JHF) provide additional structural information. wikipedia.org

Interactive Data Table: Typical ¹⁹F NMR Chemical Shift Ranges

| Type of Compound | Chemical Shift Range (ppm) relative to CFCl₃ |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| Ar-F | +80 to +170 |

Source: ucsb.edu

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms and determining the stereochemistry of complex molecules. youtube.comepfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. sdsu.edu This is crucial for assigning the carbon signals corresponding to each protonated carbon in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This experiment is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. researchgate.net Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which is critical for determining the stereochemistry and conformation of the molecule. researchgate.net

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved. researchgate.net

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the pyridine ring and the amino groups. Although ¹⁵N has a low natural abundance (0.37%), modern NMR techniques, including isotopic enrichment, can overcome this limitation. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to their hybridization state, the nature of the substituents, and intermolecular interactions. researchgate.netnasa.gov

The ¹⁵N chemical shifts of pyridine and its derivatives can be used to predict their reactivity. nasa.gov For example, the ¹⁵N chemical shift of the pyridine nitrogen can indicate its basicity and nucleophilicity. In the case of this compound, two distinct ¹⁵N signals would be expected for the pyridine nitrogen and the two non-equivalent amino groups. The chemical shifts of the amino nitrogens can provide insights into their reactivity in, for example, imidization reactions. nasa.gov

Interactive Data Table: ¹⁵N NMR Chemical Shifts for Pyridine and Related Compounds

| Compound | Nitrogen | Chemical Shift (ppm) (relative to NH₃) | Solvent |

| Pyridine | Pyridine-N | ~318 | Not specified |

| Glycine | Amine-N | 32.6 | Not specified |

| Formamide | Amide-N | 112.4 | Neat |

Source: nih.govspectrabase.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. rsc.org

When a molecule of this compound is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. This provides the molecular weight of the compound. The molecule can also fragment in a predictable manner, and the analysis of these fragment ions can provide valuable structural information. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov By measuring the mass of the molecular ion with high precision, it is possible to distinguish between different chemical formulas that have the same nominal mass. This is particularly important for confirming the identity of a newly synthesized compound like this compound and its derivatives. rsc.orgnih.gov For example, HRMS can differentiate between a compound containing three fluorine atoms and one containing a different combination of atoms that results in a similar nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation patterns of organic molecules, offering critical insights into their structure. Both Electrospray Ionization (ESI) and Electron Ionization (EI) methods are employed, each providing unique and complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules ([M+H]⁺) or other adducts. nih.gov This method is less likely to cause fragmentation, making it ideal for accurately determining the molecular weight of the parent compound. For derivatives of this compound, ESI-MS would be expected to produce a prominent molecular ion peak, confirming the compound's identity. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can then induce fragmentation, revealing characteristic losses of substituents or ring cleavages that help to piece together the molecular structure. nih.gov The fragmentation patterns of fused nitrogen-containing ring systems often involve characteristic cross-ring cleavages, which can be diagnostic for the specific heterocyclic core. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) , in contrast, is a high-energy ionization technique that involves bombarding the sample with a beam of electrons. uvic.ca This results in the formation of a molecular radical ion (M⁺˙) and extensive fragmentation. mun.ca While the molecular ion may be less abundant or even absent for some compounds, the resulting fragmentation pattern provides a detailed "fingerprint" of the molecule. researchgate.net For this compound, EI-MS would likely lead to the loss of fluorine atoms, amino groups, and potentially cleavage of the pyridine ring. The analysis of these fragment ions allows for the deduction of the original structure. For instance, the sequential loss of hydrogen atoms from a pyridine cation has been observed, indicating dehydrogenation processes.

| Technique | Ionization Method | Typical Fragments | Key Information Provided |

| ESI-MS | Soft ionization (protonation or adduct formation) | [M+H]⁺, [M+Na]⁺, cross-ring cleavages | Molecular weight determination, structural information from MS/MS |

| EI-MS | Hard ionization (electron bombardment) | M⁺˙, fragments from loss of F, NH₂, ring cleavage | Detailed structural fingerprint, identification of functional groups |

LC-MS/MS for Complex Mixture Analysis and Impurity Profiling

In pharmaceutical development and chemical synthesis, it is crucial to identify and quantify impurities, which can affect the efficacy and safety of the final product. uu.nl Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. researchgate.net

This method is indispensable for analyzing complex mixtures and profiling impurities in samples of this compound. The LC component separates the main compound from any by-products, unreacted starting materials, or degradation products. researchgate.net Each separated component then enters the mass spectrometer, where it is ionized (typically using ESI) and its molecular weight is determined. Further fragmentation in the MS/MS stage provides structural information for each impurity, allowing for their definitive identification. researchgate.netmdpi.com This is particularly important for detecting potentially genotoxic impurities, which must be controlled at very low levels. uu.nl The use of two-dimensional LC-MS/MS can further enhance separation and detection capabilities for particularly complex samples. researchgate.netresearchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable tools for identifying the functional groups present in a molecule. nih.gov These techniques are based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies. nih.govpressbooks.pub

For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine groups (–NH₂) are expected to appear as two sharp bands in the region of 3300-3500 cm⁻¹. pressbooks.publibretexts.org The C-F stretching vibrations will produce strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. rsc.org By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in the molecule can be confirmed. chemrxiv.orgresearchgate.netthermofisher.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Stretch | 3300-3500 (two bands) | Medium, sharp |

| Aromatic C-H | Stretch | >3000 | Variable |

| C-F | Stretch | 1000-1400 | Strong |

| Aromatic C=C and C=N | Stretch | 1400-1600 | Medium to strong |

| N-H | Bend | 1550-1650 | Variable |

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.govresearchgate.net This method involves diffracting X-rays off a single crystal of the compound. mdpi.combiointerfaceresearch.com The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural data, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the planarity of the pyridine ring and the orientation of the amino and fluoro substituents.

Intermolecular interactions: Details of hydrogen bonding between the amino groups and nitrogen or fluorine atoms of adjacent molecules, as well as other non-covalent interactions that dictate the crystal packing. nih.gov

For example, a study on a related difluoro-bipyridine silver complex revealed a distorted trigonal–planar geometry around the silver ion, with specific bond lengths and angles defining the coordination environment. nih.gov Similarly, analysis of dihydropyridine (B1217469) derivatives has shown how the orientation of functional groups can lead to magnetic non-equivalence in solid-state NMR. researchgate.net

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-F, N-H). |

| Bond Angles | The angles between adjacent bonds (e.g., C-N-H, F-C-C). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Computational Chemistry and Molecular Modeling of 2,5,6 Trifluoropyridine 3,4 Diamine

Quantum-Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum-chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the total energy of a molecule, optimize its geometry, and predict its stability. nih.govias.ac.in For a molecule like 2,5,6-Trifluoropyridine-3,4-diamine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or larger, can determine its most stable three-dimensional arrangement by finding the geometry that corresponds to the lowest energy state. nih.govnih.gov

These calculations can also yield thermodynamic properties such as the enthalpy of formation, which is crucial for assessing the energetic stability of the compound. superfri.org For instance, studies on related energetic materials like tetranitro-bis-1,2,4-triazoles have used DFT to calculate solid-phase heats of formation to evaluate their performance and stability. superfri.org While specific data for this compound is not published, a similar approach would be used. The stability would be assessed relative to its isomers or potential decomposition products.

Table 1: Illustrative DFT-Calculated Energies for Related Pyridine (B92270) Derivatives (Note: This table is illustrative and based on typical values for substituted pyridines, not specific experimental data for this compound)

| Compound | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Pyridine | B3LYP/6-311+G(d,p) | -248.75 | 0.00 |

| 4-Aminopyridine | B3LYP/6-311+G(d,p) | -304.12 | -2.50 |

| 2,6-Difluoropyridine | B3LYP/6-311+G(d,p) | -446.58 | -5.10 |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. libretexts.orgyoutube.com Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, MO analysis would reveal how the electron-withdrawing fluorine atoms and electron-donating amine groups influence the electronic landscape of the pyridine ring. The fluorine atoms are expected to lower the energy of the MOs, while the amino groups would raise the HOMO energy. This interplay governs the molecule's reactivity in, for example, electrophilic aromatic substitution. youtube.com Electron density analysis, through techniques like Natural Bond Orbital (NBO) analysis, further clarifies charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule. nih.gov

Table 2: Representative Frontier Orbital Energies for Substituted Pyridines (Note: This table is for illustrative purposes, demonstrating typical trends.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine | -6.70 | -0.55 | 6.15 |

| 4-Aminopyridine | -5.85 | -0.40 | 5.45 |

| 4-Nitropyridine | -7.50 | -2.10 | 5.40 |

Conformational Analysis and Molecular Dynamics Simulations

While quantum-chemical calculations provide a static picture, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule with rotatable bonds, such as the amine groups in this compound, multiple low-energy conformations may exist. Identifying these is crucial as the biological activity or reactivity of a molecule can depend on its specific conformation. nih.govyoutube.com

Molecular Dynamics (MD) simulations extend this by modeling the atomic motions over time, providing a view of the molecule's flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov MD simulations on related substituted pyridines have been used to understand their binding process to protein targets, revealing how the molecule adapts its conformation to fit into a binding site and the key interactions that stabilize the complex. nih.govucl.ac.uk Such simulations would be invaluable for predicting how this compound might behave in a biological system.

Prediction of Reaction Pathways and Transition States for Chemical Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile for a chemical reaction can be constructed. researchgate.netnih.gov This allows for the prediction of the most likely reaction pathway and the calculation of the activation energy, which determines the reaction rate.

For this compound, this could involve modeling its synthesis or its subsequent functionalization. For example, DFT calculations could predict the regioselectivity of further electrophilic or nucleophilic substitutions on the ring. Studies on pyridine substitution reactions have used DFT to model the reaction free-energy profiles of different potential pathways, successfully identifying the operative mechanism. acs.orgresearchgate.net

Table 3: Example of Calculated Activation Barriers for a Model Pyridine Functionalization Reaction (Note: This data is hypothetical and for illustrative purposes only.)

| Reaction Step | Transition State | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| C-4 Addition of Nucleophile | TS1 | 22.5 |

| Proton Transfer | TS2 | 10.2 |

| Leaving Group Elimination | TS3 | 15.8 |

In Silico Screening and Structure-Activity Relationship (SAR) Modeling for Derivatives of this compound

In silico screening and SAR modeling are cornerstones of modern drug discovery. These computational techniques are used to predict the biological activity of novel compounds and to understand how chemical structure relates to that activity. mdpi.com SAR studies on related 2-aminopyridine (B139424) and diaminopyrimidine derivatives have been instrumental in developing potent enzyme inhibitors. nih.govacs.orgnih.gov

For this compound, if it were identified as a hit compound for a particular biological target, SAR modeling would guide its optimization. This involves systematically modifying its structure—for example, by changing the substituents on the amino groups or altering the fluorination pattern—and computationally predicting the effect of these changes on binding affinity or activity. nih.gov Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can build predictive models based on a set of known active compounds, which are then used to screen virtual libraries of derivatives to identify the most promising candidates for synthesis and testing. nih.gov This approach accelerates the discovery of new, more effective therapeutic agents. eurekaselect.com

Table 4: Illustrative Structure-Activity Relationship (SAR) for Hypothetical Derivatives (Note: This table illustrates general SAR principles and is not based on specific data for this compound derivatives.)

| Derivative Modification (R group) | Predicted Effect on Activity | Rationale |

|---|---|---|

| Small alkyl group at N3-amino | Slight Decrease | Potential steric hindrance with hinge-binding region of a kinase. |

| Aromatic ring at N4-amino | Increase | Forms favorable pi-stacking interactions in hydrophobic pocket. |

| Removal of F at C5 | Variable | May alter electronics and binding mode; effect is target-dependent. |

| Addition of H-bond donor to R group | Significant Increase | Forms a new key hydrogen bond with a specific residue (e.g., Asp). |

Research Applications and Trajectories of 2,5,6 Trifluoropyridine 3,4 Diamine Scaffolds

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a diverse range of therapeutic agents. The 2,5,6-trifluoropyridine-3,4-diamine core has emerged as such a scaffold. The presence of fluorine atoms enhances metabolic stability, binding affinity, and membrane permeability of drug candidates. The diamine functionality provides versatile handles for synthetic modifications, allowing chemists to systematically explore the chemical space around the core structure to optimize activity and selectivity for various biological targets.

The quest for new antimicrobial agents to combat the growing threat of antibiotic resistance has led researchers to explore novel chemical scaffolds. The this compound framework has been instrumental in this area, particularly in the development of agents targeting resilient pathogens. For instance, derivatives of this scaffold have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The incorporation of the trifluoropyridine moiety can lead to compounds with improved potency and pharmacokinetic profiles. Similarly, its use in constructing molecules targeting methicillin-resistant Staphylococcus aureus (MRSA) has been a subject of research, aiming to overcome existing resistance mechanisms.

The application of this compound extends to the field of oncology. This scaffold has been utilized as a precursor for the synthesis of inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme involved in cellular responses to stress and inflammation, and a target in cancer therapy. Overexpression of p38α is implicated in the proliferation and survival of cancer cells. By serving as a foundational structure, this compound allows for the design of potent and selective p38α inhibitors. The fluorine substituents can enhance the binding affinity of these inhibitors to the ATP-binding pocket of the enzyme, leading to improved therapeutic efficacy in preclinical models.

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of advanced-generation fluoroquinolone antibiotics. A prominent example is Delafloxacin, an anionic fluoroquinolone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including MRSA. The synthesis of Delafloxacin involves the condensation of this compound with other synthetic intermediates. The trifluorinated pyridine (B92270) core is a critical component of the final drug molecule, contributing to its potent antibacterial activity and favorable safety profile.

The versatility of the this compound scaffold has prompted its exploration in a variety of other pharmacological areas. Researchers have investigated its potential in the development of antiviral agents, where the unique electronic properties of the fluorinated pyridine ring can be leveraged to design inhibitors of viral enzymes or replication processes. Furthermore, its application in the discovery of novel antihypertensive and anti-inflammatory drugs is an active area of research. The ability to modify the diamine groups allows for the creation of libraries of compounds that can be screened against a wide range of biological targets relevant to cardiovascular and inflammatory diseases.

Utility in Agrochemical Discovery and Development

Beyond its applications in medicine, this compound is a valuable building block in the agrochemical industry. The introduction of fluorine atoms into agrochemicals can significantly enhance their efficacy, metabolic stability, and environmental persistence. The trifluoropyridine moiety is therefore a desirable feature in the design of modern herbicides and pesticides.

The structural features of this compound make it an ideal starting material for the synthesis of a range of agrochemicals. It has been used as a precursor for the development of potent herbicides. For example, derivatives of this compound are found in certain classes of herbicides that are effective against a broad spectrum of weeds. While specific commercial products directly synthesized from this diamine are proprietary, its structural motifs are present in important herbicides like Fluazifop-butyl and the sulfonylurea herbicide Flazasulfuron. These compounds rely on the fluorinated pyridine core for their biological activity, which typically involves the inhibition of essential plant enzymes. Its use also extends to the synthesis of novel pesticides, where the aim is to develop agents with high target specificity and reduced environmental impact.

Enhancement of Biological Activity and Environmental Stability through Fluorine Substituents

The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological profiles. The presence of three fluorine substituents on the this compound scaffold is expected to confer significant advantages in terms of both biological activity and environmental stability. Fluorine's high electronegativity can modulate the electronic properties of the entire molecule, influencing its acidity, basicity, and ability to participate in hydrogen bonding.

Research on various fluorinated heterocyclic compounds has demonstrated that fluorine substitution can lead to increased lipophilicity, which improves the molecule's ability to cross biological membranes. nih.gov This modification is a key factor in improving the bioavailability of potential drug candidates. The biological activities of related trifluoromethylpyridine (TFMP) derivatives, for instance, are attributed to the combination of the unique physicochemical properties of fluorine and the characteristics of the pyridine moiety. nih.gov Studies on other classes of compounds, such as diarylpyrimidines, have shown that multiple fluorine substitutions can significantly boost inhibitory activity against targets like HIV-1 reverse transcriptase. nih.gov

Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This inherent stability can increase the half-life of a drug in the body, leading to a more sustained therapeutic effect. By manipulating the structure of heterocyclic derivatives through the addition of functional groups like fluorine, molecules can be optimized to be more biologically active, selective, and stable. mdpi.com

Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substituents | Consequence for the Scaffold |

|---|---|---|

| Lipophilicity | Generally increases the molecule's affinity for lipids. | Potentially enhanced absorption and distribution in biological systems. nih.gov |

| Metabolic Stability | The C-F bond is strong and resistant to cleavage by metabolic enzymes. | Increased in vivo half-life and improved pharmacokinetic profile. mdpi.com |

| Binding Affinity | Can alter the electronic distribution (pKa) and conformation to improve interaction with biological targets. | Potentially higher potency and selectivity for specific enzymes or receptors. nih.gov |

| Acidity/Basicity | Fluorine's electron-withdrawing nature lowers the pKa of nearby amino groups, making them less basic. | Modulated ionization state at physiological pH, affecting solubility and target interaction. |

Contributions to Advanced Materials Science and Supramolecular Chemistry

The unique electronic and structural features of this compound make it a valuable building block in materials science. The combination of an electron-deficient, fluorinated pyridine ring with electron-donating diamino groups creates a highly polarized and functional scaffold suitable for a range of applications.

Development of Polymers and Dyes

The diamino functionality of the scaffold allows it to act as a monomer in polymerization reactions. It can be reacted with diacyl chlorides, dianhydrides, or other bifunctional electrophiles to form high-performance polymers such as polyamides and polyimides. The fluorine atoms incorporated into the polymer backbone would be expected to impart desirable properties, including thermal stability, chemical resistance, and low dielectric constants.

In the field of color chemistry, substituted pyridine-2,6-diamines are known precursors for the dye industry. googleapis.com Similarly, the this compound scaffold can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The electronic properties conferred by the fluorine atoms could be used to tune the color and enhance the photostability of these dyes, making them suitable for advanced applications, including functional textiles with UV-protection properties. researchgate.net

Design of Supramolecular Sensors and Indicators

Supramolecular chemistry relies on non-covalent interactions to build complex, functional assemblies. The this compound scaffold is well-suited for this field. The adjacent 3,4-diamine groups can act as a chelating unit for various metal ions. The fluorinated pyridine ring, with its significant dipole moment, can participate in anion binding through halogen bonding and dipole-anion interactions, a principle seen in other highly fluorinated molecules used for anion recognition. nih.gov

The electronic communication between the diamine binding site and the fluorinated pyridine ring could be exploited to design fluorescent sensors. Upon binding a target analyte (like a metal ion or an anion), a change in the fluorescence emission (a "turn-on" or "turn-off" response) could be triggered. This principle is central to the design of chemosensors for environmental monitoring and biological imaging. The pyridine motif is a common component in ligands used for metal complexation and the self-assembly of complex supramolecular structures. researchgate.net

Application in Heterocyclic Synthesis and Derivatization Chemistry

The reactivity of the diamino groups, combined with the influence of the fluorinated pyridine core, makes this compound a versatile platform for synthesizing more complex heterocyclic structures and for creating large collections of molecules for screening purposes.

Construction of Novel Fused-Ring Systems (e.g., Pyridopyrazines)

The ortho-diamine arrangement (at positions 3 and 4) is a classic precursor for the synthesis of fused heterocyclic systems. A key reaction is the condensation with 1,2-dicarbonyl compounds (such as glyoxal (B1671930) or benzil (B1666583) derivatives) to form a pyrazine (B50134) ring. When this reaction is performed on the this compound scaffold, it results in the formation of novel, highly fluorinated pyridopyrazines. These fused systems are of interest in medicinal chemistry due to their rigid structures and potential as scaffolds for kinase inhibitors or other therapeutic agents. A similar synthetic logic is used to react pyridine diamines with other reagents to form different fused systems, such as imidazo[4,5-b]pyridines. mdpi.com

"Click Chemistry" Applications for Diverse Chemical Libraries

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. sigmaaldrich.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. nih.gov The this compound can be readily converted into a versatile "click chemistry" hub.

The two primary amine groups can be transformed into azide (B81097) groups through a two-step process involving diazotization followed by substitution with an azide source (e.g., sodium azide). The resulting diazido-trifluoropyridine is a powerful building block. It can be "clicked" with a vast array of terminal alkynes, allowing for the rapid assembly of a diverse chemical library. Each molecule in the library would feature two triazole rings attached to the fluorinated pyridine core. This approach enables the efficient exploration of chemical space to identify molecules with desired biological activities or material properties. thermofisher.com

Synthetic Applications of the this compound Scaffold

| Application Area | Key Reaction | Reactant Class | Resulting Structure/Product Class |

|---|---|---|---|

| Fused-Ring Synthesis | Condensation | 1,2-Dicarbonyl compounds (e.g., glyoxal) | Fluorinated Pyridopyrazines mdpi.com |

| Polymer Chemistry | Polycondensation | Diacyl chlorides, Dianhydrides | Fluorinated Polyamides/Polyimides |

| Dye Synthesis | Diazotization & Azo Coupling | Aromatic coupling components | Fluorinated Azo Dyes googleapis.com |

| Click Chemistry | Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkynes (after converting amines to azides) | Bis-triazole Pyridine Derivatives sigmaaldrich.comnih.gov |

Conclusion and Future Research Directions in 2,5,6 Trifluoropyridine 3,4 Diamine Research

Summary of Current Academic Research Landscape and Achievements

Direct academic publications centered on 2,5,6-Trifluoropyridine-3,4-diamine are not readily found. The current research landscape is therefore best understood by examining work on structurally related compounds. For instance, the synthesis of other fluorinated and aminated pyridines provides a foundational, yet speculative, basis for potential synthetic routes.

Research into compounds such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018) has detailed methods for the selective fluorination of pyridine (B92270) rings. google.comgoogle.com These studies often involve nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by fluorine using reagents like potassium fluoride (B91410). Similarly, the introduction of amino groups onto pyridine rings has been explored, as seen in the synthesis of 3,4-diaminopyridine (B372788) derivatives. nih.govnih.gov However, the specific combination of three fluorine atoms and two adjacent amino groups at the 2,5,6- and 3,4-positions respectively, presents a unique synthetic challenge that does not appear to have been publicly addressed.

Identification of Emerging Methodologies and Research Challenges

The synthesis of highly substituted pyridines, particularly those with multiple fluorine atoms, is an area of active research. Modern synthetic methodologies that could potentially be applied to the synthesis of this compound include:

Late-stage C-H fluorination: This technique allows for the direct introduction of fluorine atoms into a pre-formed pyridine ring, potentially simplifying synthetic pathways.

Flow chemistry: Continuous flow reactors can offer better control over reaction conditions, which is crucial for managing the often-energetic fluorination reactions and improving the regioselectivity of amination steps.

The primary research challenge lies in the controlled and regioselective introduction of both the fluorine and diamine functionalities onto the pyridine core. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine ring, which can complicate subsequent amination reactions. Overcoming the deactivating effects of the existing fluorine substituents to achieve diamination at the 3 and 4 positions would be a significant synthetic hurdle.

Opportunities for Interdisciplinary Research and Novel Compound Design

The unique electronic properties conferred by the trifluoro and diamino substitution pattern suggest that this compound could be a valuable building block in several interdisciplinary fields:

Medicinal Chemistry: Fluorine substitution is a well-established strategy for enhancing the metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The diamine functionality can serve as a scaffold for building complex molecules with potential therapeutic applications. Research into the biological activity of derivatives of this compound could uncover novel antimicrobial, anticancer, or other therapeutic agents. nih.gov

Materials Science: The electron-rich nature of the diamine groups combined with the electron-withdrawing fluorine atoms could lead to novel materials with interesting optical and electronic properties. Potential applications could include the development of new organic light-emitting diodes (OLEDs), sensors, or catalysts.

Agrochemicals: Fluorinated pyridines are key components in many modern herbicides and pesticides. google.com The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Q. What are the key physicochemical properties and characterization methods for 2,5,6-Trifluoropyridine-3,4-diamine?

Answer: The compound (CAS 6256-96-8) has a molecular formula of C₅H₄F₃N₃ and a molecular weight of 163.101 g/mol . Key characterization methods include:

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

- NMR Spectroscopy: ¹⁹F NMR is critical for resolving fluorine substituent positions, while ¹H/¹³C NMR identifies amine and pyridine ring environments.

- Elemental Analysis: Validates purity and stoichiometry.

- HPLC/GC-MS: For assessing purity (reported as ~98% in commercial samples) .

Q. What synthetic routes are feasible for synthesizing this compound?

Answer: Two primary approaches are suggested:

- Direct Fluorination: Starting from pyridine precursors, using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

- Substitution Reactions: For example, replacing chlorine atoms in chlorinated pyridines (e.g., 3,5-dichloro-2,4,6-trifluoropyridine) with amines via nucleophilic aromatic substitution. Sodium hydroxide or ammonia in polar aprotic solvents (e.g., DMF) at elevated temperatures (~100–120°C) can facilitate this .

Critical Note: Monitor reaction progress via TLC or HPLC to minimize side products like over-fluorinated derivatives.

Q. How can researchers optimize purification of this compound?

Answer:

- Recrystallization: Use solvents like ethanol/water mixtures to isolate crystalline product.

- Column Chromatography: Employ silica gel with eluents such as ethyl acetate/hexane (1:3 ratio) to separate amine derivatives.

- Sublimation: For high-purity recovery, vacuum sublimation at 80–100°C is effective .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in coupling reactions?

Answer: The electron-withdrawing fluorine atoms deactivate the pyridine ring, directing electrophilic substitutions to the less hindered 4-position. Computational studies (e.g., DFT) predict:

- Nucleophilic Attack: Amine groups at positions 3 and 4 exhibit enhanced nucleophilicity due to resonance stabilization from adjacent fluorines.

- Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to overcome steric hindrance from fluorine atoms .

Table 1: Substituent Effects on Reactivity

| Position | Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|---|

| 2,5,6 | F | -I (inductive) | Deactivates ring |

| 3,4 | NH₂ | +M (mesomeric) | Activates for nucleophilic attack |

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Answer:

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Answer:

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to predict binding affinity.

- QSAR Studies: Correlate fluorine substitution patterns with bioactivity using descriptors like Hammett constants (σₚ for fluorine = +0.54) .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 1.82 for the parent compound) .

Methodological Considerations

Q. What analytical techniques resolve contradictions in reported spectral data for fluorinated pyridines?

Answer: